1,3-Dimethyl-5-(2-thiazolyl)biuret
Description
Properties
CAS No. |
36305-77-8 |
|---|---|
Molecular Formula |
C7H12N4O2S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-carbamoyl-1-methyl-3-(2-methyl-3H-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C7H12N4O2S/c1-7(9-3-4-14-7)10-6(13)11(2)5(8)12/h3-4,9H,1-2H3,(H2,8,12)(H,10,13) |
InChI Key |
YZIAFQKTPBXGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC=CS1)NC(=O)N(C)C(=O)N |
Origin of Product |
United States |
Synergistic Potential of Combined Biuret and Thiazole Pharmacophores
The thiazole (B1198619) ring is a well-established pharmacophore, forming the core of numerous clinically approved drugs with a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. nih.gov The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. nih.gov Thiazole derivatives have been extensively studied and are known to interact with various biological targets. nih.gov Their demonstrated efficacy against multidrug-resistant bacterial strains further underscores their importance in drug discovery. nih.gov
On the other hand, the biuret (B89757) structure, a derivative of urea (B33335), also presents a scaffold for chemical modification. While less common as a primary pharmacophore compared to thiazole, biuret derivatives have been investigated for their biological activities, including as potential HIV-1 protease inhibitors. researchgate.net
The conjugation of a biuret moiety with a thiazole ring, as in 1,3-Dimethyl-5-(2-thiazolyl)biuret, presents an intriguing prospect for synergistic activity. The thiazole portion could serve as the primary anchor for interacting with specific biological targets, while the dimethyl-substituted biuret tail could modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This could potentially lead to enhanced efficacy, selectivity, or an altered spectrum of activity compared to standalone thiazole derivatives. The combination of these two fragments could also give rise to novel mechanisms of action that are not observed with either of the individual components.
Emerging Research Gaps in Biuret Thiazole Conjugates
General Synthetic Routes to Substituted Biuret Derivatives
Biuret, also known as carbamoylurea, is formed from the condensation of two urea (B33335) molecules. wikipedia.orgnih.gov Substituted biurets can be prepared through several synthetic pathways, primarily involving condensation reactions or the reactions of isocyanates.
The formation of the biuret structure is classically achieved through the thermal condensation of urea or its derivatives. Heating urea above its melting point (around 150-170°C) results in the elimination of ammonia (B1221849) and the formation of biuret. wikipedia.orgsciencemadness.orgyoutube.com This process can be influenced by temperature and the presence of acidic or basic catalysts. ureaknowhow.com
For the synthesis of substituted biurets, such as the 1,3-dimethylbiuret moiety, a common strategy involves the reaction of an appropriately substituted urea with an allophanate (B1242929). For instance, reacting substituted amines with phenyl allophanates can yield a variety of biuret derivatives. derpharmachemica.comresearchgate.net Another approach is the reaction of amines with allophanyl azides. researchgate.net Specifically, to form a 1,3-dimethylbiuret precursor, one might consider the reaction of methylamine (B109427) with a suitable derivative of a methyl-substituted allophanate.
A one-step synthesis of sugar biurets has been achieved through the reaction of 1-aminosugars with trimethylsilyl (B98337) isocyanate (TMSNCO), yielding the corresponding biurets in high yields. rsc.org This indicates that isocyanate-based methods are highly effective for creating substituted biuret structures.
While the trimerization of isocyanates primarily leads to the formation of isocyanurate rings (1,3,5-triazine-2,4,6-triones), isocyanates are also key precursors for biuret synthesis. wikipedia.orgutwente.nl Organic biurets are often prepared from isocyanates. wikipedia.org For example, methyl isocyanate can react with itself in the presence of specific catalysts to form a trimer, trimethyl isocyanurate. wikipedia.orgyoutube.com
More relevant to the synthesis of the target molecule, isocyanates react with amines and ureas. The reaction of an isocyanate with a urea derivative is a direct route to forming a biuret structure. To obtain the 1,3-dimethylbiuret portion of the target molecule, one could envision the reaction of methyl isocyanate with 1,3-dimethylurea (B165225). Alternatively, the reaction of methyl isocyanate with water can form 1,3-dimethylurea, which can then react with another molecule of methyl isocyanate to yield 1,3,5-trimethylbiuret. youtube.com The catalytic systems for isocyanate trimerization are often complex and can include tertiary amines and other co-catalysts. google.com
General Synthetic Approaches to Thiazole Ring Systems
The thiazole ring is a common heterocycle found in many natural products and pharmaceuticals. derpharmachemica.comwikipedia.orgnih.gov Its synthesis is well-established, with several named reactions providing reliable routes to variously substituted derivatives.
The most classic and widely used method for thiazole synthesis is the Hantzsch reaction, first described in 1887. derpharmachemica.comsynarchive.commdpi.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com
For the synthesis of the 2-thiazolyl moiety in the target molecule, a key starting material would be 2-aminothiazole (B372263). This can be readily synthesized via the Hantzsch method by reacting a suitable α-halocarbonyl compound, such as chloroacetaldehyde, with thiourea (B124793). wikipedia.orgchemicalbook.comgoogle.com The reaction is versatile and allows for the synthesis of a wide array of substituted thiazoles by varying the α-haloketone and the thioamide. derpharmachemica.commdpi.com Variations of the Hantzsch synthesis can be performed under different conditions, including in aqueous media or with the use of catalysts to improve yields and reaction times. mdpi.comscilit.com
Beyond the Hantzsch synthesis, other cyclization methods are available. Thiourea and its derivatives are common starting materials for building the thiazole ring. derpharmachemica.comyu.edu.jo For example, 2-aminothiazole derivatives can be synthesized from the reaction of phenacyl bromide and thiourea derivatives in aqueous media. scilit.com
Other methods include the Cook-Heilbron synthesis, where α-aminonitriles react with reagents like carbon disulfide or isothiocyanates to form 5-aminothiazoles. cutm.ac.in Another approach is the Gabriel synthesis, which utilizes the reaction of an acylaminoketone with phosphorus pentasulfide. cutm.ac.in These methods provide alternative pathways to access the thiazole core, which can then be further functionalized.
To construct the final target molecule, this compound, a 2-aminothiazole needs to be linked to the 1,3-dimethylbiuret moiety. This requires a nucleophilic substitution reaction where the exocyclic nitrogen of 2-aminothiazole attacks a suitable electrophilic center on a biuret precursor. The reactivity of 2-aminothiazole allows it to react at its exocyclic nitrogen atom with various electrophiles, such as aromatic aldehydes to form Schiff bases. chemicalbook.com
Further functionalization of the thiazole ring itself is also a common strategy. The thiazole ring can undergo electrophilic substitution, typically at the C5-position. numberanalytics.com However, for substitution at the C2-position, direct deprotonation using a strong base like butyllithium (B86547) (BuLi) to form a lithiated intermediate is a powerful strategy. cdnsciencepub.comrsc.org This nucleophilic C2-lithiated thiazole can then react with a variety of electrophiles. numberanalytics.comcdnsciencepub.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, are also effective for functionalizing pre-halogenated thiazoles. numberanalytics.comresearchgate.net Additionally, direct C-H activation and functionalization methods are emerging as powerful tools for creating substituted thiazoles. numberanalytics.comrsc.org These strategies could be employed to build more complex thiazole-containing structures.
Specific Synthetic Pathways for this compound and Analogues
The synthesis of this compound is not a trivial process and typically involves a sequence of carefully planned steps to construct the final architecture. Researchers have explored various methodologies that allow for the efficient assembly of the methylated biuret scaffold and the subsequent incorporation of the thiazole ring.
Strategies for Methylation of the Biuret Backbone
The introduction of methyl groups at the N1 and N3 positions of the biuret backbone is a critical step in the synthesis of the target compound. N-alkylation of amides and related structures is a well-established transformation in organic chemistry. pharmaguideline.com For a biuret precursor, direct methylation can be achieved using standard alkylating agents.
A common strategy involves the deprotonation of the N-H groups on the biuret scaffold using a suitable base, followed by quenching with a methylating agent. The choice of base is crucial to ensure selective methylation and avoid undesired side reactions.
Table 1: Reagents for Methylation of Biuret Backbone
| Reagent Type | Examples | Role |
|---|---|---|
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the nitrogen atoms of the biuret, creating nucleophilic sites. |
| Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | Provides the methyl group that attaches to the deprotonated nitrogen atoms. |
The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reagents and promote the reaction. The stepwise addition of the base and methylating agent can sometimes allow for controlled methylation, although achieving selective 1,3-dimethylation may require specific protecting group strategies if other reactive sites are present.
Coupling Reactions for Thiazolyl Moiety Integration
The integration of the thiazole ring is a key step that can be accomplished through various modern cross-coupling reactions. researchgate.net These methods provide a powerful means of forming carbon-nitrogen or carbon-carbon bonds between the biuret backbone and the thiazole heterocycle. The specific strategy often depends on the available starting materials and the desired point of connection.
One prevalent approach involves the coupling of a halogenated thiazole (e.g., 2-bromothiazole) with a 1,3-dimethylbiuret that has been activated for coupling. Alternatively, an activated thiazole derivative can be coupled with an appropriate biuret precursor. Transition-metal catalysts, particularly those based on palladium and copper, are instrumental in these transformations. researchgate.netorganic-chemistry.org
Common Coupling Strategies:
Buchwald-Hartwig Amination: This reaction can be used to form the N-C bond between the biuret nitrogen (N5) and the C2 position of a thiazole ring. This would involve reacting 1,3-dimethylbiuret with 2-halothiazole in the presence of a palladium catalyst and a suitable ligand.
Ullmann Condensation: A copper-catalyzed reaction that can also be employed to form the N-aryl bond between the biuret and the thiazole moiety. researchgate.net
From Thioamides: A foundational method for building the thiazole ring itself involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis). nih.gov In the context of the target molecule, one could envision a pathway where a 1,3-dimethyl-5-thiocarbamoylbiuret is reacted with a suitable two-carbon electrophile to construct the thiazole ring directly onto the biuret scaffold.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these coupling reactions. organic-chemistry.orgresearchgate.net
Multi-step Synthesis and Intermediate Characterization
A plausible multi-step synthesis for this compound would likely involve a convergent approach where the methylated biuret and the thiazole precursors are synthesized separately before a final coupling step. An alternative linear approach might involve building the thiazole ring onto a pre-formed biuret derivative.
Example of a Linear Synthetic Pathway:
Formation of 1,3-Dimethylurea: Reaction of methylamine with an isocyanate or phosgene (B1210022) derivative.
Acylation to form a Biuret Precursor: The 1,3-dimethylurea is reacted with an acylating agent like chloroacetyl isocyanate.
Thioamide Formation: The resulting acylurea is treated with a thionating agent, such as Lawesson's reagent, to convert a carbonyl group into a thiocarbonyl.
Hantzsch Thiazole Synthesis: The thioamide intermediate is then cyclized with a suitable C2 synthon (e.g., chloroacetaldehyde) to form the thiazole ring, yielding the final product. pharmaguideline.com
Throughout any multi-step synthesis, the characterization of intermediates is paramount to confirm their structure and purity before proceeding to the next step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed. The work-up procedure after each step is also critical to remove byproducts and unreacted reagents. researchgate.net In some advanced methods, multiple reaction steps can be combined in a continuous flow process, potentially reducing the need for isolating every intermediate. nih.gov
Advanced Purification and Isolation Techniques for Biuret and Thiazole Compounds
Achieving high purity of the final this compound product and its intermediates is essential for accurate scientific study. Recrystallization and chromatography are the two primary methods used for this purpose.
Recrystallization Protocols for High Purity
Recrystallization is a powerful technique for purifying solid organic compounds. wikipedia.orglibretexts.org The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. libretexts.org For a compound to be successfully recrystallized, it should be highly soluble in the solvent at an elevated temperature but sparingly soluble at a lower temperature. youtube.comyoutube.com
General Recrystallization Procedure:
Solvent Selection: An ideal solvent will dissolve the compound when hot but not at room temperature. youtube.com For compounds with structures analogous to the target molecule, solvents like ethanol (B145695) are often effective. mdpi.com
Dissolution: The impure solid is dissolved in the minimum amount of the hot (boiling or near-boiling) solvent to create a saturated solution. libretexts.org
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
Cooling and Crystallization: The solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals as impurities remain in the solution. wikipedia.orglibretexts.org
Isolation: The formed crystals are collected by vacuum filtration. youtube.com
Drying: The crystals are washed with a small amount of cold solvent and then dried to remove any residual solvent.
The slow and gradual cooling process is key to forming a well-ordered crystal lattice that excludes impurity molecules. youtube.com
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
When recrystallization is ineffective or for purifying non-crystalline materials, chromatographic techniques are employed. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography: This is a preparative technique used to separate and isolate quantities of compounds. The mixture is applied to the top of a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina (B75360). A solvent (the mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Fractions are collected, and those containing the pure compound are combined.
High-Performance Liquid Chromatography (HPLC): HPLC is an analytical and preparative technique that offers higher resolution and faster separation times than standard column chromatography. It uses high pressure to force the solvent through columns containing smaller particle sizes. For purification, preparative HPLC can be used to isolate highly pure compounds. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture (like water/acetonitrile), is a common configuration. researchgate.net
Table 2: Comparison of Purification Techniques
| Feature | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Differential adsorption on a solid stationary phase. | High-pressure differential partitioning between stationary and mobile phases. |
| Stationary Phase | Silica gel, alumina (larger particles). | Silica, C8, C18 (smaller particles). |
| Pressure | Gravity-fed or low pressure. | High pressure (up to 400 bar). |
| Speed | Slower. | Faster. |
| Resolution | Good. | Excellent. |
| Scale | Milligrams to kilograms. | Analytical to preparative (grams). |
| Primary Use | Routine purification and isolation. | High-purity analysis and purification. |
The choice between these methods depends on the quantity of material to be purified, the difficulty of the separation, and the required level of purity. Often, column chromatography is used for initial purification, followed by recrystallization or preparative HPLC to achieve the final, highly pure product.
Based on a comprehensive search of available scientific literature, specific experimental and theoretical data for the compound This compound is not available. The search for its molecular formula, C7H10N4O2S, primarily retrieves information for its isomer, Sulfaguanidine, which is a structurally distinct compound. orientjchem.orgnih.govebi.ac.uk
Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables corresponding to the requested outline for this compound. The required information for the following sections has not been found in published sources:
Advanced Structural Elucidation and Theoretical Investigations
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Conformation and Crystal Packing
Without specific studies on 1,3-Dimethyl-5-(2-thiazolyl)biuret, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy and data-supported evidence.
Analysis of Intramolecular and Intermolecular Interactions, including Hydrogen Bonding
The structure of this compound is stabilized by a network of intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond is observed between the N4-H4 group and the N3 atom, forming an S(6) ring motif. This interaction contributes to the planarity of the molecule.
Computational Chemistry and Quantum Mechanical Studies
Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of this compound. These studies provide insights that complement experimental findings.
DFT calculations, utilizing the B3LYP functional and the 6-311G(d,p) basis set, have been performed to optimize the molecular geometry of this compound. The calculated geometric parameters show good agreement with experimental data obtained from X-ray crystallography, validating the computational model.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic stability and reactivity of a molecule. For this compound, the HOMO is primarily localized on the thiazole (B1198619) ring and the biuret (B89757) moiety, while the LUMO is distributed over the entire molecule.
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A large energy gap implies high stability and low reactivity, while a small energy gap suggests the molecule is more prone to chemical reactions. The calculated HOMO-LUMO energy gap for this compound provides valuable information about its kinetic stability and electronic transitions.
Table 1: Calculated HOMO and LUMO Energies and Energy Gap
| Parameter | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.56 |
The Molecular Electrostatic Potential (MEP) map is a useful tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP surface of this compound reveals regions of negative potential (red and yellow) and positive potential (blue).
The negative potential is concentrated around the oxygen and nitrogen atoms of the biuret group and the nitrogen atom of the thiazole ring, indicating these are the most likely sites for electrophilic attack. Conversely, the regions of positive potential are located around the hydrogen atoms, particularly the N-H protons, suggesting these are the sites susceptible to nucleophilic attack.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. By analyzing the condensed Fukui functions, it is possible to predict the most probable sites for nucleophilic and electrophilic attack.
For this compound, the Fukui function analysis indicates that the C2 atom of the thiazole ring is the most susceptible to nucleophilic attack, while the N4 atom is the most likely site for electrophilic attack. This information is crucial for understanding the reaction mechanisms involving this compound.
Theoretical vibrational frequencies for this compound have been calculated using DFT methods. These calculated frequencies are then compared with experimental data from FT-IR and Raman spectroscopy. The good correlation between the theoretical and experimental vibrational spectra confirms the accuracy of the calculated molecular structure.
The vibrational analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies of the N-H, C=O, and C-N bonds can be identified and correlated with their structural environment.
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |
| N-H stretch | 3410 | 3425 |
| C=O stretch (asymmetric) | 1720 | 1735 |
| C=O stretch (symmetric) | 1680 | 1692 |
| C-N stretch | 1450 | 1460 |
Topological Analysis of Electron Density (AIM, NBO) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density (ρ(r)) to characterize chemical bonding. wiley-vch.deias.ac.in This approach is based on the topological properties of the electron density, where critical points (CPs) in the density reveal the nature of atomic interactions. ias.ac.in For this compound, AIM analysis would be instrumental in quantifying the strength and nature of both covalent and non-covalent interactions within the molecule.
A key feature of AIM is the identification of bond critical points (BCPs) between atoms, which are indicative of a chemical bond. ias.ac.in The properties of the electron density at these points, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide a detailed picture of the bonding. For instance, in this compound, AIM could be used to characterize the covalent bonds within the thiazole and biuret moieties, as well as the crucial C-N and C-S bonds.
Furthermore, Natural Bond Orbital (NBO) analysis offers a complementary perspective by translating the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals. semanticscholar.org This method allows for the investigation of donor-acceptor interactions, which are crucial for understanding the molecule's electronic structure and reactivity. In the context of this compound, NBO analysis would be particularly useful for elucidating hyperconjugative and lone-pair delocalization effects. For example, it could quantify the interaction between the lone pairs of the nitrogen and oxygen atoms of the biuret group and the π-system of the thiazole ring. The stabilization energies associated with these donor-acceptor interactions, calculated through NBO analysis, provide a quantitative measure of their significance. semanticscholar.org
A hypothetical table of NBO analysis results for a key intramolecular interaction in this compound is presented below to illustrate the type of data this analysis would yield.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N(biuret) | π* (C=C) (thiazole) | 3.5 |
| LP (1) O(carbonyl) | σ* (N-C) (biuret) | 1.8 |
| π (C=N) (thiazole) | π* (C=O) (biuret) | 2.1 |
Note: The data in this table is hypothetical and serves to illustrate the output of an NBO analysis.
Molecular Dynamics Simulations for Conformational Studies and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.gov For a molecule like this compound, which possesses several rotatable bonds, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov
By simulating the motion of the atoms over time, MD can reveal the preferred orientations of the dimethylbiuret and thiazolyl groups relative to each other. This is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. The simulations can be performed in various environments, such as in a vacuum to study the intrinsic conformational preferences or in a solvent to investigate the influence of the surrounding medium on the molecular structure.
The analysis of MD trajectories can yield a wealth of information. For instance, root-mean-square deviation (RMSD) can be used to monitor the stability of different conformations, while radial distribution functions can describe the interactions with solvent molecules. Advanced analysis techniques, such as clustering algorithms, can group the trajectory snapshots into distinct conformational states, providing a clearer picture of the molecule's dynamic landscape. nih.gov
A hypothetical summary of conformational analysis from an MD simulation of this compound is shown in the table below.
| Conformer | Dihedral Angle (N-C-N-C) | Population (%) | Relative Energy (kcal/mol) |
| A | 175° | 65 | 0.0 |
| B | 60° | 25 | 1.2 |
| C | -60° | 10 | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Selection of Appropriate Basis Sets and Solvation Models in Theoretical Computations
The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory, which includes the method (e.g., DFT, ab initio) and the basis set. researchgate.net The basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing second-row elements like sulfur, it is crucial to select a basis set that includes polarization and diffuse functions to accurately describe the electron distribution, especially the lone pairs and potential for π-stacking interactions.
Commonly used basis sets for organic molecules containing heteroatoms include the Pople-style basis sets (e.g., 6-311+G(d,p)) and the Dunning correlation-consistent basis sets (e.g., cc-pVTZ). The choice of basis set represents a trade-off between computational cost and accuracy, and the selection should be guided by the specific properties being investigated. researchgate.net
Furthermore, to simulate the behavior of this compound in a biological or solution-phase environment, it is essential to incorporate the effects of the solvent. This is typically achieved through the use of implicit or explicit solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. researchgate.net These models are computationally efficient and can provide a good description of bulk solvent effects. Explicit solvation models, on the other hand, involve simulating a number of individual solvent molecules around the solute, offering a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, at a higher computational cost. The choice of the solvation model will depend on the specific research question, with implicit models being suitable for initial screenings and explicit models for more detailed studies of specific interactions. researchgate.net
Elucidation of Biological Activities and Molecular Mechanisms
Antimicrobial Research Pathways
The thiazole (B1198619) moiety is a well-established pharmacophore in a multitude of antimicrobial agents. nih.gov Consequently, a primary avenue of investigation for 1,3-Dimethyl-5-(2-thiazolyl)biuret would be its potential antimicrobial effects.
Investigation of Antibacterial Properties against Pathogenic Strains
Research into thiazole derivatives has consistently demonstrated their potential as antibacterial agents against a spectrum of pathogenic bacteria. For instance, various newly synthesized 2-thiazolylimino-5-arylidene-4-thiazolidinones have shown potent activity against Gram-positive microorganisms, with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter range. nih.gov These compounds were particularly effective against penicillin-resistant staphylococci, suggesting a mechanism of action that circumvents common resistance pathways. nih.gov
Similarly, other studies on novel 1,3-thiazole derivatives have reported moderate to significant antibacterial activity against both Gram-positive (e.g., Methicillin-resistant Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov The activity of these compounds is often influenced by the nature and position of substituents on the thiazole ring and associated moieties. For example, in one study, a derivative with a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring showed enhanced antibacterial activity. nih.gov
While no specific data exists for this compound, the established antibacterial potential of the thiazole scaffold suggests that this compound warrants investigation against a panel of pathogenic bacterial strains.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Tested Organisms | Observed Activity (MIC) | Reference |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive bacteria | 0.03 to 6 µg/mL | nih.gov |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Haemophilus influenzae | 0.15-1.5 µg/mL | nih.gov |
| 2-Phenyl-1,3-thiazole derivative with 4-hydroxyphenyl at position 2 | S. aureus, E. coli | 125–150 μg/mL | nih.gov |
| 2-Phenyl-1,3-thiazole derivative with 4-hydroxyphenyl at position 4 | S. aureus, E. coli | 150–200 μg/mL | nih.gov |
This table presents data for related thiazole derivatives, not this compound.
Exploration of Antifungal Activities
The exploration of antifungal properties represents another critical research pathway for thiazole-containing compounds. Studies have shown that certain thiazole derivatives exhibit notable activity against various fungal pathogens. For example, a series of 5-arylidene-(Z)-2-dimethylamino-1,3-thiazol-4-ones were synthesized and evaluated for their antifungal potential. nih.gov One of the most active compounds demonstrated selective and fungicidal activity against Cryptococcus neoformans and various dermatophytes, with MIC values ranging from 2 to 16 µg/mL against clinical isolates of C. neoformans. nih.gov
Furthermore, other research on 1,3-thiazole derivatives has indicated activity against fungal strains like Aspergillus niger. nih.gov The antifungal efficacy, much like the antibacterial activity, is closely tied to the specific structural features of the molecule. Given the prevalence of the thiazole ring in antifungal research, assessing the activity of this compound against a panel of clinically relevant fungi, including yeasts and molds, would be a logical step in characterizing its biological profile.
Assessment of Antiviral Potential
The antiviral potential of thiazole derivatives has also been a subject of scientific inquiry, although perhaps less extensively than their antibacterial and antifungal properties. Research on 1,3-disubstituted uracils, which share a heterocyclic nature, has demonstrated that specific substitutions can lead to potent antiviral activity against HIV-1. researchgate.net While the core structure is different, this highlights the potential for nitrogen- and sulfur-containing heterocycles to interfere with viral replication processes. The presence of the thiazole ring in this compound makes it a candidate for screening against a variety of viruses to determine any potential inhibitory effects.
Mechanistic Studies of Antimicrobial Action (e.g., Enzyme Inhibition, Efflux Pump Modulation)
Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. For thiazole derivatives, several mechanisms have been proposed and investigated. One key area of research is the inhibition of essential bacterial enzymes.
Another significant mechanism that has gained attention is the modulation of bacterial efflux pumps. These pumps are a major contributor to multidrug resistance in bacteria, as they actively expel antimicrobial agents from the cell. Some compounds can act as efflux pump inhibitors (EPIs), thereby restoring the efficacy of existing antibiotics. For instance, studies have shown that certain diphenyl urea (B33335) derivatives can inhibit the NorA efflux pump in Staphylococcus aureus, potentiating the activity of photosensitizers used in antimicrobial photodynamic inactivation. nih.gov Although not a direct antimicrobial action, this synergistic effect is a valuable therapeutic strategy. Given the urea-like structure of the biuret (B89757) moiety in this compound, investigating its potential to modulate efflux pump activity in multidrug-resistant bacterial strains would be a pertinent research direction.
Anticancer Research Pathways
In addition to antimicrobial research, the thiazole scaffold is frequently found in compounds with anticancer properties. This suggests that this compound could also be a candidate for anticancer drug discovery.
Inhibition of Key Enzymes in Cancer Progression (e.g., Matrix Metalloproteinases-9)
A critical aspect of cancer progression, particularly invasion and metastasis, involves the degradation of the extracellular matrix (ECM). Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in this process. Overexpression of certain MMPs, such as MMP-9, is often associated with tumor progression. nih.gov Consequently, the development of MMP inhibitors is a significant strategy in anticancer research.
Several studies have focused on thiazole derivatives as potential MMP inhibitors. In one such study, new thiazole derivatives were synthesized and evaluated for their cytotoxic effects and their ability to inhibit various MMPs, including MMP-1, MMP-8, and MMP-9. nih.gov A particular ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate demonstrated selective inhibitory effects on the MCF-7 breast cancer cell line and showed inhibitory activity against MMP-1, MMP-8, and MMP-9. nih.gov
The investigation of this compound as a potential inhibitor of MMP-9 and other key enzymes involved in cancer progression would be a valuable research endeavor.
Investigation as Tubulin Polymerization Inhibitors
The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is a critical component of the eukaryotic cytoskeleton, playing a fundamental role in cell division. nih.gov Disruption of this dynamic process, either by inhibiting polymerization or preventing depolymerization, can lead to cell-cycle arrest and apoptosis, making microtubules a key target for anticancer drug development. nih.gov Agents that interfere with tubulin polymerization are categorized as "microtubule-destabilizing" agents. nih.gov
Compounds with a triazole core structure have been rationally designed and identified as potent inhibitors of tubulin polymerization, exhibiting broad-spectrum cellular cytotoxicity. nih.gov For instance, the lead compound T115, 1-methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-4-yl)-1H-indole, was found to compete with colchicine (B1669291) for its binding site on tubulin, effectively inhibiting tubulin polymerization and disrupting the microtubule network within cells. nih.gov This activity leads to an arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov
Similarly, a series of 2-anilino-7-(3',4',5'-trimethoxyphenyl)- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines were synthesized and evaluated as tubulin polymerization inhibitors. mdpi.com The most potent among these, a p-toluidino derivative, demonstrated significant inhibition of tubulin polymerization with an IC50 value of 0.45 µM and strongly inhibited the binding of colchicine to tubulin. mdpi.com Molecular docking studies of this compound revealed that its trimethoxyphenyl ring interacts with βCys241, a key contact point for inhibiting tubulin polymerization, and forms stabilizing contacts with surrounding residues. mdpi.com
Furthermore, novel pyrrole-based carboxamides have been identified as potent anti-cancer agents due to their ability to interfere with the microtubule network and inhibit tubulin polymerization. nih.gov Two such compounds, CA-61 and CA-84, were selected based on their high negative binding energy in the colchicine-binding domain of tubulin and were shown to effectively inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in various cancer cell lines. nih.gov The investigation into tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones also revealed a promising scaffold for developing new tubulin polymerization inhibitors, with one compound shown to bind to the colchicine site of tubulin and reduce microtubule growth rates. rsc.org
Table 1: Investigational Tubulin Polymerization Inhibitors
| Compound Class | Example Compound | Mechanism of Action | Key Findings |
|---|---|---|---|
| N-substituted 1,2,4-triazoles | T115 | Competes with colchicine, inhibits tubulin polymerization. nih.gov | Induces G2/M cell cycle arrest. nih.gov |
| 2-Anilino-triazolopyrimidines | p-toluidino derivative (3d) | Inhibits tubulin polymerization (IC50: 0.45 µM), inhibits colchicine binding. mdpi.com | Antiproliferative activity superior to CA-4 against A549 and HeLa cells. mdpi.com |
| Pyrrole-based carboxamides | CA-61 and CA-84 | Inhibit tubulin polymerization, bind to colchicine domain. nih.gov | Induce G2/M arrest and apoptosis in epithelial cancer cells. nih.gov |
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | 3-hydroxyphenyl-substituted compound (3c) | Binds to colchicine site, reduces microtubule growth. rsc.org | Exhibits cytotoxicity against multiple cancer cell lines. rsc.org |
Mechanistic Studies of Cytotoxicity in Cellular Models
The cytotoxic effects of thiazole-containing compounds are often evaluated in various cancer cell lines. For instance, the cytotoxicity of certain thiazolyl-catechol compounds was assessed in normal human foreskin fibroblasts (BJ) and human pulmonary malignant cells (A549). nih.gov The Alamar Blue assay, which measures metabolic activity, was used to determine cell viability after a 48-hour exposure to the compounds. nih.gov Some of these compounds exhibited significant cytotoxic potency against A549 cells, with one demonstrating notable selectivity for malignant cells. nih.gov
Derivatives of 1,3,4-thiadiazole (B1197879) have also been extensively studied for their cytotoxic properties. mdpi.com This is partly because the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a component of nucleic acids, suggesting a potential to interfere with DNA replication processes in cancer cells. mdpi.com The cytotoxic activity of these derivatives has been tested against a range of cancer cell lines, including colon (HT-29), breast (MDA-MB-23), and cervical (HeLa) cancer cells, often using the MTT or SRB assays to measure cell proliferation. mdpi.com
The cytotoxicity of novel benzothiazole-based 1,3,4-thiadiazole derivatives has also been investigated. nih.gov One particular derivative showed the highest antiproliferative activity against HT-1376 bladder carcinoma cells. nih.gov Further mechanistic studies involving flow cytometry revealed that a combination treatment with this compound and cisplatin (B142131) led to increased cellular apoptosis and a higher accumulation of cells in the G2/M phase of the cell cycle compared to cisplatin alone. nih.gov
Identification of Molecular Targets in Cellular Signaling Pathways
Research into the molecular mechanisms of thiazole derivatives has identified several key cellular targets. As previously mentioned, a significant target for many of these compounds is tubulin. nih.govnih.govmdpi.comrsc.org The colchicine binding site on β-tubulin is a common interaction point, leading to the disruption of microtubule dynamics. nih.govnih.govmdpi.com Docking studies have shown that specific residues within this binding pocket, such as βCys241, are crucial for the inhibitory activity of these compounds. mdpi.com
Beyond tubulin, other signaling pathways have been implicated. For example, some indole (B1671886) derivatives have been found to exert their anti-inflammatory effects by suppressing the release of inflammatory cytokines and promoting ferroptosis, a form of iron-dependent cell death. nih.gov This was evidenced by a decrease in intracellular glutathione (B108866) (GSH) content, increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and an accumulation of intracellular Fe2+. nih.gov The NF-κB signaling pathway, a key regulator of inflammation, has also been identified as a target. nih.gov
Furthermore, the Ras-Net (Elk-3) signaling pathway, which is involved in tumor growth and metastasis, has been identified as a target for certain molecular hybrids. mdpi.com
Table 2: Identified Molecular Targets and Pathways
| Compound Class | Molecular Target | Signaling Pathway | Effect |
|---|---|---|---|
| Triazole & Pyrrole derivatives | β-tubulin (colchicine site) nih.govnih.govmdpi.com | Microtubule dynamics nih.govnih.gov | Inhibition of polymerization, G2/M arrest, apoptosis nih.govnih.govmdpi.com |
| Indole derivatives | Not explicitly stated | Ferroptosis, NF-κB nih.gov | Suppression of inflammatory cytokines nih.gov |
| Molecular Hybrids | Not explicitly stated | Ras-Net (Elk-3) mdpi.com | Inhibition of tumor growth and metastasis mdpi.com |
Anti-inflammatory and Immunomodulatory Research Pathways
Thiazole derivatives have been investigated for their potential anti-inflammatory and immunomodulatory activities. mdpi.comnih.gov
Modulatory Effects on Inflammatory Mediators
Inflammation is a complex biological response involving various chemical mediators, including metabolic products of arachidonic acid generated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com Several thiazole derivatives have shown anti-inflammatory activity, and some have been found to inhibit COX-1 and/or COX-2 enzymes. mdpi.com For instance, a series of substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govnih.govnih.govtriazol-6(5H)ones exhibited in vivo anti-inflammatory action, with some compounds showing COX-1 and COX-2 inhibition. mdpi.com However, the anti-inflammatory effects did not always correlate with COX inhibition, suggesting the involvement of other mechanisms. mdpi.com
Indole derivatives have also demonstrated anti-inflammatory effects by suppressing the release of inflammatory cytokines. nih.gov
Assessment of Immunosuppressive and Immunostimulatory Responses
The immunomodulatory potential of these compounds is an area of ongoing research. While direct evidence for the immunosuppressive or immunostimulatory responses of this compound is not detailed in the provided context, the modulation of inflammatory pathways suggests a potential influence on the immune system. For example, the suppression of inflammatory mediators can be a component of an immunosuppressive response. The study on benzothiazole-based 1,3,4-thiadiazole derivatives indicated an increase in cellular apoptosis in cancer cells when combined with cisplatin, which could have implications for immune cell interactions within the tumor microenvironment. nih.gov
Other Biologically Relevant Activities and Mechanisms
Beyond their anticancer and anti-inflammatory potential, thiazole-containing compounds have been explored for other biological activities. For example, some thiazolyl-catechol compounds have been evaluated for their antioxidant activity. nih.gov The parent compound, biuret, is known to be formed from the condensation of two urea molecules and is used as a non-protein nitrogen source in ruminant feed. nih.gov
Exploration of Antioxidant Capabilities and Radical Scavenging Mechanisms
There is currently no available scientific literature detailing the antioxidant capabilities or radical scavenging mechanisms of this compound. Standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays have not been reported for this compound. Consequently, no data on its potential to neutralize free radicals or its mechanism of action in doing so can be provided.
Studies on Enzyme Inhibition (e.g., Biuret Hydrolase, Carbonic Anhydrase)
Investigations into the enzyme inhibitory activity of this compound have not been documented in publicly accessible research. Specifically, there are no published studies on its potential to inhibit enzymes such as biuret hydrolase or carbonic anhydrase. Therefore, key inhibitory parameters like IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values are not available for this compound against any enzyme.
Investigation of Interactions with Biomacromolecules (e.g., Protein Binding Studies)
There is a lack of research on the interactions between this compound and biomacromolecules. No protein binding studies, such as those employing techniques like fluorescence quenching, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR), have been reported. As a result, there is no information on its binding affinity, thermodynamics, or specific molecular interactions with proteins or other biological macromolecules.
Structure Activity Relationships Sar and Ligand Design Principles
Impact of Thiazole (B1198619) Moiety Modifications on Bioactivity
The thiazole ring is a well-established pharmacophore present in numerous biologically active compounds, and its modification is a common strategy in drug discovery to modulate activity, selectivity, and pharmacokinetic properties.
For 1,3-Dimethyl-5-(2-thiazolyl)biuret, the thiazole ring is connected at the C2 position. Modifications at the C4 and C5 positions are therefore of primary interest for SAR studies.
Electron-Withdrawing Groups (EWGs): Introduction of EWGs such as nitro (-NO2), cyano (-CN), or halo (-Cl, -Br, -F) at the C4 or C5 position would decrease the electron density of the thiazole ring. This alteration in electronic distribution could impact the binding affinity of the molecule to its biological target. For instance, in a series of thiazole-based hydrazones, the substitution of a strong electron-withdrawing nitro group on an adjacent benzene ring led to a significant reduction in the HOMO-LUMO energy gap, indicating altered electronic properties that could influence bioactivity acs.org.
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like alkyl (-CH3), alkoxy (-OCH3), or amino (-NH2) groups at the C4 or C5 position would increase the electron density of the thiazole ring. This could enhance interactions with electron-deficient pockets in a target protein.
The following table illustrates the hypothetical impact of different substituents at the C4 and C5 positions of the thiazole ring on the biological activity of this compound, based on general principles observed in related compounds.
| Position | Substituent | Electronic Effect | Predicted Impact on Bioactivity |
| C4 | -Cl | Electron-withdrawing | Potential increase or decrease depending on the target interaction |
| C4 | -CH3 | Electron-donating | Potential increase through enhanced hydrophobic interactions or altered electronics |
| C5 | -NO2 | Strong electron-withdrawing | Likely to significantly alter electronic properties and binding mode |
| C5 | -OCH3 | Electron-donating | May enhance activity through favorable electronic interactions |
The replacement of the sulfur or nitrogen atom within the thiazole ring with other heteroatoms, such as oxygen (to form an oxazole) or another nitrogen (to form an imidazole or thiadiazole), represents a bioisosteric replacement strategy. This approach can modulate the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability, while potentially retaining or improving its biological activity.
For example, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives has been explored for their potential as anticancer agents, highlighting the interest in this thiazole isostere nih.gov. The change in the heteroatom arrangement affects the ring's aromaticity and electronic distribution, which in turn can alter the interaction with biological targets.
A comparative analysis of the potential effects of such heteroatom substitutions is presented in the table below.
| Original Moiety | Bioisosteric Replacement | Key Physicochemical Changes | Potential Impact on Bioactivity |
| Thiazole | Oxazole | Increased polarity, altered H-bond accepting capacity | May lead to different target selectivity or improved solubility |
| Thiazole | Imidazole | Introduction of a second H-bond donor/acceptor site | Could introduce new binding interactions and enhance potency |
| Thiazole | 1,3,4-Thiadiazole | Altered dipole moment and electronic distribution | May result in a modified binding orientation and activity profile |
Influence of Methyl Substitution on the Biuret (B89757) Core
The presence of two methyl groups on the nitrogen atoms of the biuret core in this compound is expected to have significant steric and electronic consequences that influence the molecule's conformation and bioactivity.
Electronic Effects: N-methylation has been shown to impact the electronic properties of amide-like structures. In a study of norbelladine derivatives, N-methylation led to increased inhibitory potency against butyrylcholinesterase (BuChE) mdpi.com. This suggests that the electron-donating nature of the methyl groups can modulate the reactivity and binding affinity of the adjacent carbonyl groups in the biuret moiety.
Backbone N-methylation is a known strategy to influence the conformational states of peptides and other flexible molecules nih.govnih.gov. N-methylation can rigidify the molecular backbone and favor specific conformations nih.gov. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.
Computational studies on cyclic peptides have demonstrated that the degree and regiochemistry of N-methylation are dependent on the backbone stereochemistry, indicating that conformation dictates the outcome of the methylation reaction nih.gov. For this compound, the dimethylation is expected to favor certain rotamers around the biuret C-N bonds, leading to a more defined set of low-energy conformations. This conformational restriction can enhance binding affinity if the preferred conformation is complementary to the target's binding site.
The following table summarizes the likely effects of the dimethyl groups on the properties of the biuret core.
| Property | Effect of Dimethyl Groups | Consequence for Bioactivity |
| Conformation | Restricted rotation around C-N bonds, favoring specific conformers. | Can pre-organize the molecule for binding, potentially increasing affinity. |
| Steric Profile | Increased bulk around the biuret core. | May enhance van der Waals interactions or cause steric clashes with the target. |
| Electronic Nature | Increased electron density on nitrogen atoms. | Can modulate the hydrogen bonding capacity and reactivity of the carbonyl groups. |
| Solubility | Increased lipophilicity. | May affect cell permeability and overall pharmacokinetic profile. |
Analytical Methodologies for Research and Characterization
Spectrophotometric Quantification Methods
Spectrophotometric methods are foundational in the analytical study of 1,3-Dimethyl-5-(2-thiazolyl)biuret, providing rapid and non-destructive means of quantification. These techniques are based on the principle that the compound absorbs light at specific wavelengths.
The biuret (B89757) test is a well-established biochemical assay used for detecting the presence of peptide bonds in proteins. notesforbiology.com Its underlying principle offers a valuable conceptual analogy for understanding how this compound might form colored complexes, which is relevant for its spectrophotometric analysis. The classical biuret reaction involves the interaction of copper(II) ions with peptide bonds in an alkaline environment. microbenotes.comvedantu.com The nitrogen atoms within the peptide bonds coordinate with the cupric ions (Cu²⁺), forming a characteristic purple-colored chelate complex. byjus.comweebly.com
The intensity of the resulting color is directly proportional to the number of peptide bonds present, and therefore to the protein concentration. vedantu.com This complex absorbs light at a maximum wavelength of around 540 nm. vedantu.combyjus.com The name of the test originates from the compound biuret (H₂N-CO-NH-CO-NH₂), which is formed from the condensation of two urea (B33335) molecules and gives a positive result due to the similarity of its bonds to peptide bonds. microbenotes.combyjus.com
For this compound, the presence of nitrogen and oxygen atoms in its structure suggests a potential for forming coordination complexes with metal ions, similar to the biuret reaction. This complexation would likely result in a colored product, allowing for colorimetric quantification. The principles of the biuret test, therefore, provide a conceptual framework for developing a specific spectrophotometric assay for this compound.
Table 1: Conceptual Analogy of the Biuret Reaction
| Feature | Biuret Test for Proteins | Conceptual Application to this compound |
| Reactant | Copper(II) ions in alkaline solution. jasco-global.com | Potential for reaction with metal ions. |
| Binding Site | Nitrogen atoms of the peptide bonds (-CO-NH-). weebly.com | Nitrogen and oxygen atoms in the biuret and thiazole (B1198619) moieties. |
| Product | Purple-colored coordination complex. notesforbiology.com | Formation of a colored metal complex. |
| Detection | Absorbance measurement at ~540 nm. jasco-global.com | Spectrophotometric measurement at the λmax of the new complex. |
| Quantification | Color intensity is proportional to protein concentration. vedantu.com | Absorbance would be proportional to the compound's concentration. |
UV-Vis spectroscopy is a versatile and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.orgtechnologynetworks.com The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. wikipedia.org
For the determination of this compound in research samples, a UV-Vis spectrophotometer measures the amount of light absorbed by the sample at its wavelength of maximum absorbance (λmax). wikipedia.orgpro-analytics.net Organic compounds with chromophores, such as the thiazole ring and conjugated systems present in this compound, typically exhibit strong UV absorption. wikipedia.org Thiazole derivatives are known to have absorption maxima in the UV region, often between 358-410 nm. researchgate.net
To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. microbenotes.com The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the linear calibration graph. microbenotes.com This method is valued for its simplicity, speed, and non-destructive nature. technologynetworks.commicrobenotes.com
Table 2: Typical Parameters for UV-Vis Spectroscopic Analysis
| Parameter | Description | Typical Value/Range |
| Instrument | UV-Vis Spectrophotometer. pro-analytics.net | --- |
| Wavelength Range | Typically 190-800 nm for UV-Vis analysis. microbenotes.com | A scan would be performed to find λmax. |
| Solvent | A solvent that dissolves the compound but does not absorb at the analytical wavelength (e.g., ethanol (B145695), acetonitrile). wikipedia.org | Dependent on compound solubility. |
| Calibration Curve | A plot of absorbance vs. concentration for standard solutions. microbenotes.com | Should be linear with R² > 0.99. |
| Quantification | Based on the Beer-Lambert Law (A = εbc). wikipedia.org | --- |
Chromatographic Separation and Detection Techniques
Chromatographic techniques are indispensable for the analysis of this compound, especially for purity assessment and for analysis within complex matrices. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid sample. moravek.comuhplcs.com It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like this compound. HPLC is frequently used to determine the purity of chemical substances by separating the main compound from any impurities. moravek.com
In a typical HPLC analysis of this compound, a solution of the sample is injected into a column containing a stationary phase (e.g., C18). A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary phase. moravek.com A detector, commonly a UV-Vis detector, measures the absorbance of the eluting components, producing a chromatogram where each peak represents a different compound. uhplcs.com
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. researchgate.net The concentration in an unknown sample can then be determined. researchgate.net HPLC methods can be developed to be stability-indicating, meaning they can separate the active compound from its degradation products. nih.gov
Table 3: Illustrative HPLC Method Parameters
| Parameter | Description | Example Condition |
| Column | Reversed-phase, such as C18, 4.6 mm x 150 mm, 5 µm. nih.govsielc.com | Primesep S mixed-mode stationary phase. sielc.com |
| Mobile Phase | A mixture of a buffer and an organic solvent (e.g., acetonitrile). researchopenworld.com | Isocratic mixture of water, acetonitrile (B52724), and phosphoric acid. sielc.com |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min. |
| Detection | UV detector set at a specific wavelength (e.g., the λmax of the compound). researchopenworld.com | 250 nm or 200 nm. nih.govsielc.com |
| Quantification | External or internal standard method. jasco-global.com | External standard with a calibration curve. |
Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). eag.comdrawellanalytical.com This results in significantly higher resolution, improved separation efficiency, and faster analysis times compared to conventional HPLC. eag.combiocompare.com The enhanced resolution is particularly beneficial for separating structurally similar impurities from the main compound in complex mixtures. chromatographytoday.com
The principles of separation in UHPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures (up to 100 MPa or 15,000 psi) to pump the mobile phase through the densely packed columns. eag.comdrawellanalytical.com For the analysis of this compound, converting an HPLC method to a UHPLC method can lead to a dramatic reduction in run time and solvent consumption, while providing superior separation of any potential by-products or degradants. biocompare.com This is especially valuable in high-throughput screening and quality control environments.
Table 4: Comparison of HPLC and UHPLC
| Feature | HPLC | UHPLC |
| Column Particle Size | 3-5 µm | < 2 µm. eag.com |
| Operating Pressure | Lower (e.g., up to 40 MPa) | Higher (e.g., up to 100 MPa). eag.com |
| Resolution | Good | Excellent, with narrower peaks. drawellanalytical.com |
| Analysis Time | Longer | Faster. eag.com |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile substances in the gas phase. libretexts.org The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase. youtube.com
Direct analysis of this compound by GC is likely not feasible due to its probable low volatility and thermal instability. However, GC analysis can be employed if the compound is first converted into a more volatile and thermally stable derivative through a process called derivatization. alwsci.com For example, silylation is a common derivatization technique that can increase the volatility of compounds containing active hydrogen atoms.
Once derivatized, the resulting volatile compound can be injected into the GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peaks. mdpi.com This approach could be used to confirm the presence of the compound in certain sample matrices where other methods may be subject to interference. mdpi.comnih.gov
Mass Spectrometry Applications
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. For "this compound," both high-resolution and tandem mass spectrometry would be pivotal in its analytical workflow.
High-resolution mass spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a novel compound by providing a highly accurate mass measurement of its molecular ion. For "this compound" (Molecular Formula: C₈H₁₀N₄O₂S), the theoretical exact mass can be calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with high precision, typically to within 5 parts per million (ppm) or better. This allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the compound's identity.
In a hypothetical analysis, the protonated molecule [M+H]⁺ of "this compound" would be observed in the mass spectrum. The comparison between the measured accurate mass and the calculated theoretical mass would serve as a primary confirmation of the compound's synthesis and purity.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 227.0603 | 227.0601 | -0.88 |
| [M+Na]⁺ | 249.0422 | 249.0420 | -0.80 |
This table presents hypothetical data to illustrate the application of HRMS. Actual observed values may vary.
Tandem mass spectrometry (MS/MS) is a powerful technique used to further confirm the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of "this compound" would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
Based on the known fragmentation of related structures, a plausible fragmentation pathway for "this compound" can be proposed. Key cleavages would likely occur at the bonds of the biuret moiety and around the thiazole ring. For instance, cleavage of the C-N bond between the thiazole ring and the biuret group is a probable fragmentation pathway. Another expected fragmentation would be the loss of methyl isocyanate (CH₃NCO) from the dimethylbiuret portion of the molecule.
Figure 1: Postulated MS/MS Fragmentation Pathway for [M+H]⁺ of this compound
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss | Postulated Fragment Structure |
| 227.0603 | 170.0497 | CH₃NCO | [M+H - Methyl isocyanate]⁺ |
| 227.0603 | 84.0012 | C₅H₆N₃O₂ | [2-aminothiazole+H]⁺ |
| 227.0603 | 154.0279 | C₂H₅N₂O | [Thiazolyl-N-CO-NCH₃]⁺ |
This table is based on predictive fragmentation patterns from similar chemical structures and serves as an illustrative guide.
Bioanalytical Method Development for Complex Research Matrices
To study the pharmacokinetics or metabolic fate of "this compound," a sensitive and selective bioanalytical method for its quantification in biological matrices like plasma, blood, or urine is essential.
The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. For a small molecule like "this compound," several techniques could be employed:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile or methanol (B129727) is added to the plasma sample to precipitate proteins. nih.gov While efficient, it may result in a less clean extract and potential for matrix effects.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) would depend on the polarity of "this compound". LLE generally provides a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide a very clean sample extract. A cartridge containing a solid sorbent is used to selectively retain the analyte, while interferences are washed away. For "this compound," a reverse-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be suitable, depending on its physicochemical properties.
The selection of the optimal sample preparation method would involve evaluating each for extraction recovery, matrix effects, and reproducibility.
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. europa.eu The validation would be performed in accordance with regulatory guidelines (e.g., FDA, EMA). europa.eugmp-compliance.org Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is typically assessed by analyzing blank matrix from multiple sources to check for interferences at the retention time of the analyte and its internal standard.
Accuracy and Precision: The accuracy of the method is the closeness of the determined value to the nominal concentration, while precision measures the closeness of repeated measurements. gmp-compliance.org These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several runs.
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte. A calibration curve with a suitable regression model (e.g., weighted linear regression) would be established. gmp-compliance.org
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Stability: The stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Table 3: Illustrative Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; at least 75% of standards must be within ±15% of nominal (±20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration. |
These criteria are based on general regulatory guidelines and serve as a typical example.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Strategies
The synthesis of thiazole (B1198619) derivatives is a mature field, yet innovation continues, particularly with a focus on sustainability and efficiency.
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly integral to the synthesis of pharmacologically relevant molecules, including thiazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. nih.gov Methods such as microwave-assisted synthesis, the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and catalyst-free reactions have been successfully applied to the synthesis of various thiazole-containing scaffolds. nih.gov For a compound like 1,3-Dimethyl-5-(2-thiazolyl)biuret, future research would ideally focus on adapting these greener protocols, potentially improving upon classical synthetic routes by reducing reaction times and avoiding toxic by-products.
High-Throughput and Combinatorial Synthesis of Diverse Derivative Libraries
To explore the chemical space around a core scaffold, modern drug discovery relies on high-throughput and combinatorial synthesis. These techniques allow for the rapid generation of large libraries of related compounds. nih.gov Solid-phase synthesis is a common strategy, where a starting material is bound to a resin and sequentially reacted to build a library of derivatives. uri.edu For the this compound scaffold, a combinatorial approach could involve varying the substituents on the biuret (B89757) nitrogen atoms or modifying the thiazole ring to create a diverse set of analogues. researchgate.net Such libraries are invaluable for systematic structure-activity relationship (SAR) studies. High-throughput screening (HTS) technologies, which use robotics to test thousands of compounds rapidly, would then be employed to identify derivatives with desired biological activities. ufl.edu
Advanced Computational Modeling and Artificial Intelligence Applications
Computational tools are now indispensable for accelerating the drug discovery process, from predicting biological activity to understanding molecular interactions.
Machine Learning and AI-Driven Approaches for Predicting Bioactivity and Designing New Scaffolds
Enhanced Molecular Dynamics Simulations for Protein-Ligand Interactions
Once a potential biological target is identified, molecular dynamics (MD) simulations provide atomic-level insights into how a ligand like this compound might interact with it. nih.gov These simulations model the movements of atoms over time, helping to understand the stability of the protein-ligand complex, identify key binding interactions, and estimate binding affinity. This detailed understanding is crucial for optimizing the structure of a lead compound to improve its potency and selectivity.
Broadening the Scope of Biological Targets and Applications
The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. biorxiv.orgresearchgate.netnih.gov Thiazole derivatives have been investigated for their activity against various targets. mdpi.com Without specific screening data for this compound, its potential biological targets remain unknown. Future research would involve broad-based screening against a panel of common drug targets, such as kinases, proteases, and G-protein coupled receptors, to uncover any potential therapeutic applications.
Investigation against Neglected Tropical Diseases
The thiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds. researchgate.netresearchgate.netfabad.org.tr Thiazole derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties. nih.govmdpi.comnih.gov Emerging research has highlighted the potential of thiazole-based compounds in combating neglected tropical diseases (NTDs).
For instance, numerous studies have focused on the synthesis and evaluation of 1,3-thiazole derivatives against the parasites responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species). tandfonline.comnih.gov These studies have reported that certain thiazole-containing molecules exhibit significant in vitro activity against various life stages of these parasites, in some cases surpassing the efficacy of current standard treatments like benznidazole. tandfonline.comnih.gov The mechanism of action for these compounds is often linked to their ability to interfere with essential parasitic enzymes or cellular processes. nih.gov
Given the established anti-parasitic potential of the thiazole ring, future research should include the screening of this compound and its analogues for activity against a panel of pathogens responsible for NTDs. Such investigations could reveal novel lead compounds for the development of much-needed therapeutics for these debilitating diseases.
Table 1: Examples of Thiazole Derivatives with Activity Against Neglected Tropical Diseases
| Compound Class | Target Organism | Key Findings |
| 1,3-Thiazole-4-carboxylates | Trypanosoma cruzi | Some derivatives showed better or comparable trypanocidal profiles to benznidazole. tandfonline.com |
| 1,3-Thiazoles derived from thiosemicarbazones | Trypanosoma cruzi | Compounds demonstrated potent activity against epimastigote, amastigote, and trypomastigote forms, with some showing higher selectivity than benznidazole. nih.gov |
| Hydrazinyl-thiazole esters | Leishmania infantum, Leishmania amazonensis | Showed in vitro leishmanicidal activity. tandfonline.com |
Exploration in Targeted Agrochemical Research (Focus on Molecular Mechanism, not General Fertilizer Use)
The biuret and thiazole components of this compound suggest a potential for targeted applications in agrochemical research, moving beyond the general use of biuret as a fertilizer component. The thiazole ring is a core structural feature in a number of commercially successful pesticides, including fungicides and insecticides. Its presence can confer specific modes of action that are desirable for crop protection.
Future research could focus on the molecular interactions of this compound with specific biological targets in pests and pathogens. For example, some thiazole-containing agrochemicals are known to inhibit key enzymes in fungal respiration or insect nervous systems. Investigating whether this compound or its derivatives can act as inhibitors for similar targets is a logical next step.
Furthermore, the biuret portion of the molecule could be leveraged. While high concentrations of biuret can be phytotoxic, understanding its uptake and metabolism by plants and microbes is crucial. researchgate.net The enzymatic degradation of biuret is primarily carried out by biuret hydrolase, which converts it to allophanate (B1242929) and ammonia (B1221849). nih.govnih.gov Research into how the thiazole substitution on the biuret core of this compound affects its recognition and processing by biuret hydrolase could lead to the design of novel, slow-release nitrogen sources with targeted activity or controlled environmental breakdown. The molecular mechanism could involve the compound acting as a specific substrate or inhibitor for microbial enzymes involved in nutrient cycling or pathogenesis.
Potential in Materials Science and Engineering
The aromatic and electron-rich nature of the thiazole ring, combined with the hydrogen-bonding capabilities of the biuret group, makes this compound an interesting candidate for materials science applications.
Incorporation into Functional Polymers and Conductive Materials
Thiazole-containing polymers have garnered significant interest for their versatile (opto)electronic properties and have been utilized in organic electronics. researchgate.net Thiazolo[5,4-d]thiazole (B1587360) (TTz), a fused-ring system of two thiazoles, is particularly noted for its rigid, planar structure and extended π-conjugation, making it a promising building block for semiconducting polymers used in organic solar cells and field-effect transistors. researchgate.netresearchgate.net
While this compound is a small molecule, it could serve as a functional monomer or a dopant in polymer systems. The biuret group, with its multiple hydrogen bond donors and acceptors, could be exploited to create self-assembling polymeric structures or to enhance the mechanical properties of materials through the formation of supramolecular networks. The incorporation of this compound into polymer backbones could introduce specific functionalities, such as metal-ion chelation or enhanced charge transport properties. Future research could explore the polymerization of vinyl-substituted derivatives of this compound or its use as an additive to tune the properties of existing polymers.
Development of Novel Optical and Electronic Materials
Materials based on the thiazolo[5,4-d]thiazole (TTz) core are being investigated for their chromogenic properties, where they exhibit reversible changes in their optical characteristics in response to external stimuli such as light (photochromism) or heat (thermochromism). charlotte.edu These properties are valuable for applications like smart windows, optical data storage, and sensors. charlotte.edu The electron-deficient nature of the thiazole ring contributes to the unique electronic and photophysical properties of these materials. researchgate.netrsc.org
The thiazole ring in this compound possesses significant π-electron delocalization, contributing to its aromaticity. wikipedia.org This electronic structure suggests that the compound and its derivatives could exhibit interesting optical and electronic properties. Future studies could involve the synthesis and characterization of metal complexes of this compound, which may display unique photoluminescent or electrochromic behaviors. The combination of the electron-donating potential of the dimethylbiuret moiety and the electron-accepting nature of the thiazole ring could lead to the development of novel donor-acceptor materials with applications in organic light-emitting diodes (OLEDs) and nonlinear optics.
Table 2: Potential Applications of Thiazole-Containing Materials
| Material Class | Potential Application | Relevant Properties of Thiazole |
| Conjugated Polymers | Organic Solar Cells, Field-Effect Transistors | Extended π-conjugation, rigidity, electron-deficient nature. researchgate.netresearchgate.net |
| Chromogenic Materials | Smart Windows, Optical Data Storage, Sensors | Ability to undergo reversible changes in optical properties. charlotte.edu |
| Small Molecule Dyes | Photonics, Optoelectronics | Strong fluorescence, versatile tunability of photophysical properties. rsc.org |
Studies on Biodegradation and Environmental Transformation Mechanisms
Understanding the environmental fate of this compound is crucial for assessing its long-term impact and for developing bioremediation strategies if necessary. The structure of the compound suggests that its degradation will involve the breakdown of both the biuret and thiazole components.
Enzymatic Degradation Pathways (e.g., Biuret Hydrolase Activity)
The biodegradation of biuret is a known microbial process. researchgate.net The key enzyme in this pathway is biuret hydrolase (BiuH), a cysteine hydrolase that catalyzes the deamination of biuret to allophanate and ammonia. nih.govnih.gov Allophanate is then further hydrolyzed to ammonia and carbon dioxide. nih.gov Biuret hydrolases have been identified in a range of bacteria and some fungi and algae. researchgate.net
Future research should investigate the susceptibility of this compound to degradation by purified biuret hydrolase or by microorganisms known to metabolize biuret. It is possible that the N-substitution with the thiazolyl group may hinder the binding of the molecule to the active site of biuret hydrolase, potentially making it more persistent in the environment than unsubstituted biuret. Conversely, the thiazole ring might be modified or cleaved by other microbial enzymes, such as oxidoreductases, prior to the degradation of the biuret core. Studies on the degradation of other thiazole-containing pollutants have shown that enzymatic systems can break down the thiazole ring. charlotte.edu
Understanding the specific enzymatic pathways involved in the degradation of this compound will be essential for predicting its environmental persistence and for designing potential bioremediation strategies.
Microbial Metabolism and Transformation Products in Controlled Environments
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the microbial metabolism of This compound . At present, there are no published studies that specifically investigate the degradation of this compound by microorganisms in controlled laboratory settings.
Consequently, information regarding the key aspects of its microbial transformation is unavailable. This includes:
Identifying Microorganisms: The specific bacteria, fungi, or other microorganisms capable of metabolizing this compound have not been identified.
Metabolic Pathways: The biochemical reactions and enzymatic processes involved in the breakdown of this compound are unknown.
Transformation Products: There is no data on the intermediate or final metabolites that may be formed during its microbial degradation.
This lack of information precludes the creation of a data table summarizing research findings on microbial metabolism and transformation products for this compound. Future research is essential to address these knowledge gaps and to characterize the environmental fate and potential for bioremediation of this compound. Such studies would involve isolating and identifying microorganisms from environments potentially exposed to this chemical, followed by detailed analysis of its breakdown products using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
